4-[(Benzyloxy)methyl]cyclohex-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Benzyloxy)methyl]cyclohex-3-en-1-one is an organic compound that features a cyclohexenone core structure with a benzyloxy methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]cyclohex-3-en-1-one can be achieved through several methods. One common approach involves the reaction of phenylpyruvic acid with a suitable enone under microwave-assisted conditions in an alkaline solution. This method yields the desired product with high stereoselectivity and efficiency . Another method involves the use of allyl-palladium catalysis for the α,β-dehydrogenation of ketones via their zinc enolates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and palladium-catalyzed processes are common in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)methyl]cyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various cyclohexanone and cyclohexanol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Benzyloxy)methyl]cyclohex-3-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 4-[(Benzyloxy)methyl]cyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its benzyloxy group can participate in nucleophilic substitution reactions, while the cyclohexenone core can undergo various transformations, including oxidation and reduction .
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohex-3-en-1-one: This compound has a similar cyclohexenone core but with a methyl substituent instead of a benzyloxy methyl group.
4-Phenyl-3-buten-2-one: Another related compound with a phenyl group attached to the cyclohexenone core.
Uniqueness
4-[(Benzyloxy)methyl]cyclohex-3-en-1-one is unique due to its benzyloxy methyl substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications.
Properties
CAS No. |
144309-99-9 |
---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
4-(phenylmethoxymethyl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C14H16O2/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-6H,7-11H2 |
InChI Key |
TZHUUURMDGRBDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.